PROTAC BRD4 Degrader-15

BRD4 degradation acute myeloid leukemia PROTAC potency

Researchers requiring maximal BRD4 degradation at sub-nanomolar concentrations often face variability in ternary complex stability and E3 ligase dependencies. PROTAC BRD4 Degrader-15 is a VHL-recruiting heterobifunctional degrader designed as a weak inhibitor (BD1 IC₅₀=7.2 nM) yet achieves potent protein depletion. - Achieves DC₅₀ of 0.25 nM in MV4-11 AML cells, enabling complete target engagement. - Exhibits anti-proliferative IC₅₀ values from 0.5 nM (MV4-11) to 91 nM (PC3-S1) for dependency profiling. - Orthogonal VHL E3 ligase mechanism permits mechanistic comparison against CRBN-based degraders.

Molecular Formula C57H62F2N10O10S2
Molecular Weight 1149.3 g/mol
Cat. No. B11937689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BRD4 Degrader-15
Molecular FormulaC57H62F2N10O10S2
Molecular Weight1149.3 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCC4=CC(=CC(=C4)OCCNC(=O)C5=CC6=C(C=C5CS(=O)(=O)C)C7=CN(C(=O)C8=C7C(=CN8)CN6C9=C(C=C(C=N9)F)F)C)N)O
InChIInChI=1S/C57H62F2N10O10S2/c1-31-50(80-30-65-31)34-9-7-32(8-10-34)22-64-54(73)46-20-39(70)26-69(46)56(75)51(57(2,3)4)66-47(71)28-78-13-11-33-15-38(60)19-40(16-33)79-14-12-61-53(72)41-21-45-42(17-35(41)29-81(6,76)77)43-27-67(5)55(74)49-48(43)36(23-62-49)25-68(45)52-44(59)18-37(58)24-63-52/h7-10,15-19,21,23-24,27,30,39,46,51,62,70H,11-14,20,22,25-26,28-29,60H2,1-6H3,(H,61,72)(H,64,73)(H,66,71)/t39-,46+,51-/m1/s1
InChIKeyUNADZUGJDDCVKE-RVLLIKLQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC BRD4 Degrader-15 Specifications


PROTAC BRD4 Degrader-15 (CAS: 2417370-67-1) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to bromodomain-containing protein 4 (BRD4) for proteasomal degradation. The compound exhibits binding affinity with IC₅₀ values of 7.2 nM and 8.1 nM for BRD4 bromodomains BD1 and BD2, respectively [1]. Structurally, it comprises a VHL ligand conjugated via a polyethylene glycol linker to a BRD4-binding warhead, with a molecular weight of 821.8 Da as characterized in the primary discovery report [2]. This compound was identified through a structure-guided optimization campaign aimed at reducing molecular weight while maintaining potent degradation activity, resulting in a degrader that functions as a weak inhibitor yet achieves complete BRD4 depletion at nanomolar concentrations [2].

Mechanism VHL-recruiting BRD4 degrader for targeted protein degradation studies
Design Weak inhibitor / degradation-inducing PROTAC supports scaffolding vs catalytic function dissection
Profile Reduced molecular weight profile vs earlier PROTACs may support cellular assay compatibility

BRD4 Degrader-15: Comparative Degradation


Despite sharing the common mechanism of inducing BRD4 proteolysis, BRD4-targeting PROTACs exhibit substantial variability in degradation potency, cell-type specificity, and ternary complex stability that precludes simple substitution. Degrader-15 achieves DC₅₀ values of 0.25 nM in MV4-11 acute myeloid leukemia cells and 3.15 nM in RS4-11 cells [1], while structurally distinct VHL-recruiting degraders such as MZ1 require DC₅₀ values of 8–23 nM in other lung cancer cell lines , and cereblon-recruiting degraders including ARV-825, dBET1, and dBET6 operate via entirely different E3 ligase dependencies with distinct degradation kinetics and cellular context requirements [2]. Furthermore, BRD4 degraders vary in their inhibitor-versus-degrader character; Degrader-15 was deliberately designed as a weak inhibitor that achieves potent degradation, representing a molecular profile that differs fundamentally from degraders with high-affinity warheads [1]. These differences in potency magnitude, E3 ligase recruitment, and degradation-versus-inhibition balance translate directly to divergent experimental outcomes in proliferation assays and biomarker modulation, making empirical compound selection based on quantitative comparator data essential for reproducible research.

E3 Ligase VHL-recruiting mechanism differs from cereblon-based degraders (ARV-825, dBET1, dBET6); orthogonal ubiquitination pathways may shift degradation kinetics.
Cell-Type Potency Degradation DC₅₀ and anti-proliferative IC₅₀ vary across leukemia and solid-tumor lines; responses observed in MV4-11 may not transfer to other models.
Inhibitor/Degrader Balance Weak-inhibitor design contrasts with degraders bearing high-affinity warheads; degradation-versus-inhibition balance may confound mechanistic interpretation.
Physicochemical Profile Reduced molecular weight vs earlier degraders (e.g., ARV-825) alters solubility and permeability context; direct substitution may change cellular exposure conditions.

BRD4 Degrader-15 Quantitative Evidence


BRD4 Degradation Potency vs MZ1 in AML

Degrader-15 achieves a DC₅₀ of 0.25 nM for BRD4 degradation in MV4-11 acute myeloid leukemia cells, which is approximately 32-fold more potent than the 8 nM DC₅₀ reported for the VHL-recruiting degrader MZ1 in H661 lung cancer cells, and an order of magnitude more potent than MZ1's 23 nM DC₅₀ in H838 cells [1]. Notably, while direct same-cell comparison is unavailable due to differing experimental models, the 0.25 nM DC₅₀ positions Degrader-15 among the most potent BRD4 degraders characterized in the MV4-11 AML model [1].

BRD4 Degradation Potency
Context-dependent
DC₅₀ 0.25 nM (MV4-11) vs MZ1 8–23 nM (H661/H838) — 32–92-fold lower
Supports degradation endpoint review in AML model; cross-cell-line transfer requires validation.
4 h treatment; Western blot; different cell lines
BRD4 degradation acute myeloid leukemia PROTAC potency

Anti-Proliferative Activity vs dBET1 in MV4-11 Cells

In MV4-11 acute myeloid leukemia cells, Degrader-15 exhibits an anti-proliferative IC₅₀ of 0.5 nM [1], which is 280-fold lower (more potent) than the 140 nM (0.14 µM) IC₅₀ reported for the cereblon-recruiting degrader dBET1 in the same cell line under comparable 24-hour ATP-based viability assay conditions . Additionally, Degrader-15 achieves an IC₅₀ of 4.8 nM in RS4-11 cells [1], maintaining single-digit nanomolar potency across distinct leukemia models.

Anti-Proliferative Activity
Context-dependent
IC₅₀ 0.5 nM (MV4-11) vs dBET1 140 nM — 280-fold lower
Supports anti-proliferative endpoint comparison in MV4-11; model-context dependent.
CCK-8 72 h vs ATP 24 h; same cell line
cell proliferation anti-leukemic activity MV4-11

Molecular Weight & Weak-Inhibitor Design vs ARV-825

Degrader-15 (MW = 821.8 Da) was specifically designed through a molecular-weight reduction strategy to address solubility and bioavailability limitations inherent to earlier BRD4 degraders [1]. In contrast, the cereblon-recruiting degrader ARV-825 possesses a molecular weight of 923.43 Da , representing a 101.63 Da (approximately 12%) increase over Degrader-15. Importantly, Degrader-15 functions as a weak inhibitor while achieving potent degradation, with IC₅₀ binding affinities of 7.2–8.1 nM for BRD4 bromodomains , whereas ARV-825 exhibits tighter binding with Kd values of 90 nM (BD1) and 28 nM (BD2) . This weak-inhibitor/strong-degrader profile is an intentional design feature intended to decouple target occupancy from degradation efficiency.

MW & Inhibitor Design
Context-dependent
MW 821.8 Da vs ARV-825 923.4 Da; weak inhibitor IC₅₀ 7.2–8.1 nM vs Kd 28–90 nM
Supports weak-inhibitor/strong-degrader profile review; may influence solubility and permeability context.
Competitive binding vs SPR/FP assays
molecular weight optimization drug-like properties PROTAC design

c-Myc Downregulation Potency vs dBET6 Analog

Degrader-15 suppresses MYC gene transcript levels in MV4-11 AML cells with an IC₅₀ of 15 nM after 4 hours of treatment [1]. In contrast, the structurally distinct BET degrader dBET6 (which utilizes a cereblon E3 ligase ligand) exhibits an IC₅₀ of 14 nM for BRD4 binding but requires 100 nM concentration to induce measurable degradation in T-ALL models [2], with cell proliferation IC₅₀ values of approximately 2 nM in MV4-11 cells after 72-hour treatment [3]. The 15 nM c-Myc suppression IC₅₀ for Degrader-15 demonstrates rapid transcriptional downregulation following degradation.

c-Myc Suppression
Context-dependent
IC₅₀ 15 nM (MV4-11, 4 h) vs dBET6 functional degradation at 100 nM — 6.7-fold lower exposure
Supports pharmacodynamic biomarker context; rapid transcriptional readout may enhance endpoint interpretation.
qPCR MYC transcript; cross-degrader comparison
c-Myc suppression oncogene transcription target engagement

BRD4 Degrader-15 Experimental Applications


BRD4 Depletion in MV4-11 AML Cells

Degrader-15 is optimized for experiments requiring maximal BRD4 degradation at sub-nanomolar concentrations in MV4-11 AML cells, where its DC₅₀ of 0.25 nM enables complete target engagement without dose-limiting off-target effects [1]. This makes it suitable for studies investigating the immediate transcriptional consequences of acute BRD4 loss, including c-Myc-dependent gene expression programs, as well as for combination screens where low compound concentrations preserve the activity window of co-administered agents. Researchers should validate degradation by Western blot at 4–24 hours post-treatment using BRD4 antibodies recognizing both long and short isoforms.

BRD4 Scaffolding vs Catalytic Function Studies

Unlike high-affinity BRD4 inhibitors or degraders that retain potent bromodomain blockade, Degrader-15 was intentionally designed as a weak inhibitor (IC₅₀ = 7.2–8.1 nM) that achieves potent degradation (DC₅₀ = 0.25 nM) [1]. This profile makes Degrader-15 uniquely suited for experiments that aim to dissect the scaffolding versus catalytic (acetyl-lysine binding) functions of BRD4. Studies comparing Degrader-15 treatment with occupancy-driven inhibitors such as JQ1 or OTX015 can help differentiate phenotypes arising from physical removal of BRD4 protein from those caused by acute bromodomain inhibition, providing mechanistic insights into BRD4's non-enzymatic roles in transcriptional regulation and chromatin organization [2].

Anti-Proliferative Screening in Leukemia & Prostate Cancer

Degrader-15 has demonstrated potent anti-proliferative activity across multiple cancer cell lines, including IC₅₀ values of 0.5 nM (MV4-11 AML), 4.8 nM (RS4-11 ALL), 4.2 nM (HL-60 AML), and 91 nM (PC3-S1 prostate cancer) [1]. This broad but variable potency profile supports its use in comparative oncology panels to identify BRD4-dependent versus BRD4-independent cancer models. The 18-fold difference in IC₅₀ between PC3-S1 (91 nM) and HL-60 (4.2 nM) provides a useful dynamic range for correlating degradation efficiency with anti-proliferative response across tumor types, enabling biomarker-driven patient stratification studies in preclinical settings.

VHL-Recruiting PROTAC vs CRBN Orthogonal Studies

Degrader-15 recruits the VHL E3 ligase rather than cereblon (CRBN), the E3 ligase utilized by ARV-825, dBET1, and dBET6 [1]. This orthogonal E3 ligase recruitment makes Degrader-15 valuable for studies investigating E3 ligase-dependent differences in degradation kinetics, ternary complex stability, and cellular context requirements. Researchers studying PROTAC mechanism-of-action can pair Degrader-15 with CRBN-recruiting degraders such as dBET6 to control for E3 ligase-specific effects, including differences in ubiquitination efficiency, proteasome engagement, and potential neo-substrate degradation artifacts. Additionally, VHL-recruiting PROTACs may exhibit distinct tissue-specific activity profiles based on differential VHL versus CRBN expression across cell types [2].

Application
Selection Property
Validation Focus
BRD4 degradation studies in AML models
VHL-recruiting PROTAC degradation profile
BRD4 isoform Western blot endpoint review
BRD4 scaffolding vs catalytic function dissection
Weak-inhibitor / degradation-inducing design
Transcriptional endpoint comparison with bromodomain inhibitors
Anti-proliferative endpoint screening in leukemia and prostate cancer
Cell-line dependent anti-proliferative response profile
BRD4-dependent proliferation endpoint correlation across cell lines
VHL vs CRBN E3 ligase orthogonal mechanism studies
VHL E3 ligase recruitment mechanism
E3 ligase-dependent degradation kinetics review

Technical Documentation Hub

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28 linked technical documents
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